N-(4-hydroxyphenyl)benzamide N-(4-hydroxyphenyl)benzamide
Brand Name: Vulcanchem
CAS No.: 15457-50-8
VCID: VC21055035
InChI: InChI=1S/C13H11NO2/c15-12-8-6-11(7-9-12)14-13(16)10-4-2-1-3-5-10/h1-9,15H,(H,14,16)
SMILES: C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)O
Molecular Formula: C13H11NO2
Molecular Weight: 213.23 g/mol

N-(4-hydroxyphenyl)benzamide

CAS No.: 15457-50-8

Cat. No.: VC21055035

Molecular Formula: C13H11NO2

Molecular Weight: 213.23 g/mol

* For research use only. Not for human or veterinary use.

N-(4-hydroxyphenyl)benzamide - 15457-50-8

CAS No. 15457-50-8
Molecular Formula C13H11NO2
Molecular Weight 213.23 g/mol
IUPAC Name N-(4-hydroxyphenyl)benzamide
Standard InChI InChI=1S/C13H11NO2/c15-12-8-6-11(7-9-12)14-13(16)10-4-2-1-3-5-10/h1-9,15H,(H,14,16)
Standard InChI Key CVPWYDXAVJCNAG-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)O
Canonical SMILES C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)O

Chemical Properties and Structure

N-(4-hydroxyphenyl)benzamide belongs to the class of benzanilides, which are characterized by an anilide group where the carboxamide is substituted with a benzene ring. Its core structure consists of a benzoyl group attached to a 4-hydroxyphenyl moiety through an amide linkage.

Basic Identification Data

The compound is also known by several synonyms, including p-(N-Benzoylamino)phenol and p-Benzamidophenol.

PropertyValue
CAS Number15457-50-8
Molecular FormulaC₁₃H₁₁NO₂
Molecular Weight213.23 g/mol
Physical StateSolid
IUPAC NameN-(4-hydroxyphenyl)benzamide
Standard InChIInChI=1S/C13H11NO2/c15-12-8-6-11(7-9-12)14-13(16)10-4-2-1-3-5-10/h1-9,15H,(H,14,16)
Standard InChIKeyCVPWYDXAVJCNAG-UHFFFAOYSA-N
Canonical SMILESC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)O

Physical and Chemical Properties

The physical and chemical properties of N-(4-hydroxyphenyl)benzamide are essential for understanding its behavior in various environments and applications.

PropertyValue
Melting Point209-213°C
Boiling Point302.1±25.0°C at 760 Torr (predicted)
Density1.278±0.06 g/cm³ (predicted)
Refractive Index1.675
LogP3.56
AppearanceOff-white to white solid
Storage ConditionSealed in dry, store at room temperature (20-22°C)

Synthesis Methods

The synthesis of N-(4-hydroxyphenyl)benzamide typically involves reactions between appropriate amine and carboxylic acid derivatives. While the search results don't provide a specific detailed synthesis method for this exact compound, they offer insights into general approaches for similar compounds.

General Synthesis Route

The most common approach for synthesizing benzamide derivatives, including N-(4-hydroxyphenyl)benzamide, involves the reaction of amines with carboxylic acid derivatives. For this specific compound, this would typically involve the reaction of 4-hydroxyaniline (p-aminophenol) with benzoyl chloride or a similar benzoylating agent.

The general reaction can be represented as:

4-Hydroxyaniline + Benzoyl chloride → N-(4-hydroxyphenyl)benzamide + HCl

Chemical Reactivity

N-(4-hydroxyphenyl)benzamide exhibits reactivity typical of compounds containing both amide and phenolic functional groups. The reactivity is primarily influenced by these key functional groups.

Amide Group Reactivity

The amide linkage in N-(4-hydroxyphenyl)benzamide can undergo various reactions including:

  • Hydrolysis under acidic or basic conditions

  • Reduction to amines using strong reducing agents

  • Nucleophilic substitution reactions

Phenolic Group Reactivity

The hydroxyl group on the phenyl ring contributes to the compound's reactivity through:

  • Deprotonation in basic conditions to form phenolate anions

  • Electrophilic aromatic substitution reactions, with the OH group acting as an activating and ortho/para-directing group

  • Potential for esterification or etherification reactions

Related Compounds and Comparative Analysis

Understanding N-(4-hydroxyphenyl)benzamide in the context of related compounds provides valuable insights into its unique properties and potential applications.

Structural Analogs

Several structural analogs of N-(4-hydroxyphenyl)benzamide have been documented in the search results:

CompoundCAS NumberMolecular FormulaMolecular Weight (g/mol)Key Differences
2-Hydroxy-N-(4-hydroxyphenyl)-benzamide526-18-1 C₁₃H₁₁NO₃229.23Additional hydroxyl group on the 2-position of the benzene ring
4-hydroxy-N-(4-hydroxyphenyl)benzamide22744-42-9 C₁₃H₁₁NO₃229.23Hydroxyl group on the para position of both phenyl rings
4-tert-butyl-N-(4-hydroxyphenyl)benzamide129488-39-7 C₁₇H₁₉NO₂269.34tert-butyl group on the para position of the benzene ring
3-Fluoro-N-(4-hydroxy-phenyl)-benzamide330828-38-1 C₁₃H₁₀FNO₂231.23Fluorine substitution on the meta position of the benzene ring
2,5-dibromo-N-(4-hydroxyphenyl)benzamideNot specifiedC₁₃H₉Br₂NO₂371.03Dibromo substitution at the 2 and 5 positions of the benzene ring

This comparative analysis demonstrates how subtle structural modifications can lead to compounds with potentially different chemical and biological properties.

Analytical Characterization Methods

For the accurate identification and purity assessment of N-(4-hydroxyphenyl)benzamide, several analytical methods are typically employed.

Chromatographic Methods

Purity assessment and analysis would typically involve:

  • High-Performance Liquid Chromatography (HPLC)

  • Thin-Layer Chromatography (TLC)

  • Gas Chromatography-Mass Spectrometry (GC-MS) for volatile derivatives

Research Directions and Future Perspectives

Based on the limited research information available in the search results, several promising directions for future research on N-(4-hydroxyphenyl)benzamide can be identified.

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